molecular formula C8H6BrClO2 B1331925 3-Bromo-5-chloro-2-methoxybenzaldehyde CAS No. 25299-26-7

3-Bromo-5-chloro-2-methoxybenzaldehyde

Cat. No. B1331925
CAS RN: 25299-26-7
M. Wt: 249.49 g/mol
InChI Key: WMHPXUMZJOUCSK-UHFFFAOYSA-N
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Description

The compound 3-Bromo-5-chloro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential applications in various fields such as the fragrance industry, agrochemicals, and pharmaceuticals. The presence of bromine, chlorine, and methoxy groups on the benzene ring can significantly influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification, with an overall yield of about 47% . Similarly, selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes, indicating the potential synthetic routes that could be adapted for the synthesis of 3-Bromo-5-chloro-2-methoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is influenced by the substituents on the benzene ring. For example, in the case of 5-bromo-2-methoxybenzaldehyde, four different conformers have been identified, with the most stable conformer showing good agreement with experimental X-ray data . The presence of bromine and chlorine atoms in 3-Bromo-5-chloro-2-methoxybenzaldehyde is likely to affect the molecular geometry and stability similarly.

Chemical Reactions Analysis

Halogenated benzaldehydes can undergo various chemical reactions, including photochemical processes. UV-induced conformational isomerization and photochemistry have been observed in 3-chloro-4-methoxybenzaldehyde, where UV-light irradiation leads to conformational changes and decarbonylation . These findings suggest that 3-Bromo-5-chloro-2-methoxybenzaldehyde may also exhibit interesting photochemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are significantly affected by the substituents. Spectroscopic studies, such as FT-IR and FT-Raman, along with NMR analyses, provide insights into the vibrational and electronic properties of these compounds . The presence of halogen atoms can also influence the linear and third-order nonlinear optical properties, as seen in the case of bromine-substituted 2,3-dimethoxybenzaldehyde . The crystal structure analysis of related compounds reveals that halogen atoms can cause deviations from planarity and influence intermolecular interactions . These analyses are crucial for understanding the behavior of 3-Bromo-5-chloro-2-methoxybenzaldehyde in different environments and its potential applications.

Scientific Research Applications

1. Synthesis of Chalcone Derivatives and Antioxidant Activity Test

  • Application Summary: 3-Bromo-5-chloro-2-methoxybenzaldehyde is used in the synthesis of chalcone derivatives, which are then tested for their antioxidant activity .
  • Methods of Application: The compound is obtained through the bromination of vanillin using KBrO3 in glacial acetic acid solvent and 47% HBr catalyst. Then, a chalcone derivative is prepared from 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-4-dihydroxyacetophenone through Claisen-Schmidt condensation in the presence of KOH (40%) base and KSF montmorillonite in methanol .
  • Results or Outcomes: The synthesized benzaldehydes and chalcone were tested for their antioxidant activities using DPPH method, where 2,6-di-tert-butyl-4-methylphenol (BHT) was used as positive control. The results showed that 3-bromo-4-hydroxy-5-methoxybenzaldehyde displayed an IC50 of 269.44 µg/mL .

2. Preparation of Key Intermediate for SGLT2 Inhibitors

  • Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy, is prepared from 3-Bromo-5-chloro-2-methoxybenzaldehyde .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

3. Preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid

  • Application Summary: 5-Bromo-2-methoxybenzaldehyde is used in the preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

3-bromo-5-chloro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHPXUMZJOUCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359592
Record name 3-bromo-5-chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-methoxybenzaldehyde

CAS RN

25299-26-7
Record name 3-bromo-5-chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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